1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate
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Overview
Description
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate typically involves the reaction of 1-hydroxypyrrolidine-2,5-dione with N-[2-(pyridin-4-yl)ethyl]carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. This compound induces apoptosis and accumulates mainly in the nucleus and mitochondria. It also exerts remarkable antimigratory and antiangiogenic properties, and has a potent cytotoxic effect against certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate stands out due to its unique combination of a pyrrolidine ring and a pyridine moiety, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
2919947-08-1 |
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Molecular Formula |
C16H18N4O7 |
Molecular Weight |
378.34 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-4-ylethyl)carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13N3O4.C4H5NO3/c16-10-1-2-11(17)15(10)19-12(18)14-8-5-9-3-6-13-7-4-9;6-3-1-2-4(7)5(3)8/h3-4,6-7H,1-2,5,8H2,(H,14,18);8H,1-2H2 |
InChI Key |
FFYJLFCSXQCFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
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